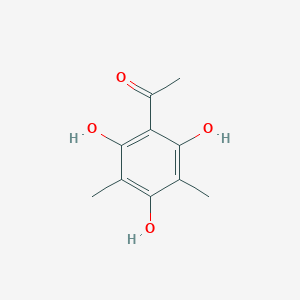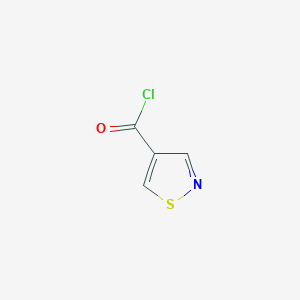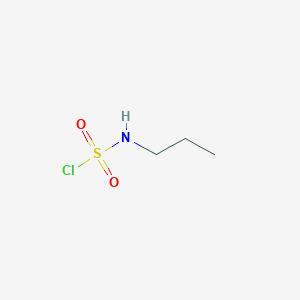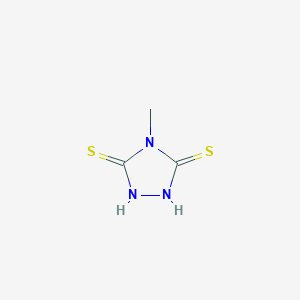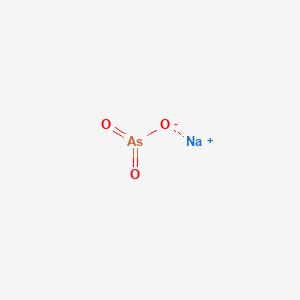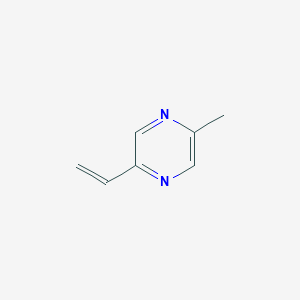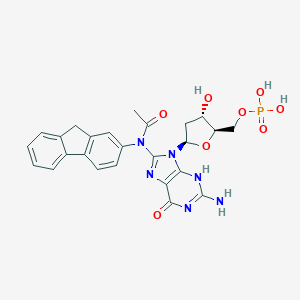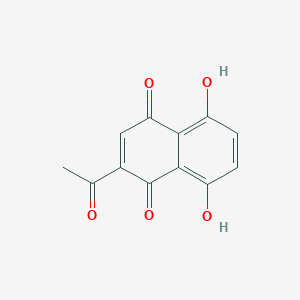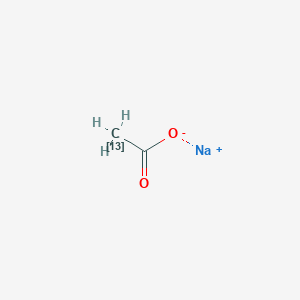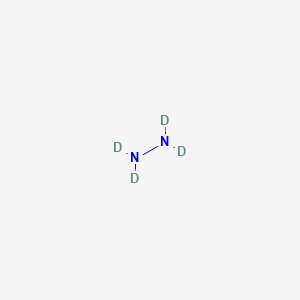
Ammonium azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium azide is a chemical compound with the formula [NH4]N3, consisting of ammonium cations ([NH4]+) and azide anions ([N3]−). This colorless crystalline salt is known for its explosive properties, although it has a remarkably low sensitivity compared to other inorganic azides . It was first synthesized by Theodor Curtius in 1890 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium azide can be synthesized by reacting ammonia with hydrazoic acid. The reaction is typically carried out in an aqueous solution, where ammonia gas is bubbled through a solution of hydrazoic acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure safety and maximize yield. The reaction is typically conducted in a controlled environment to prevent any accidental detonation .
Chemical Reactions Analysis
Types of Reactions: Ammonium azide undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes into nitrogen gas and ammonia.
Substitution: The azide ion ([N3]−) is a good nucleophile and can participate in nucleophilic substitution reactions, forming various organic azides.
Reduction: this compound can be reduced to ammonia and nitrogen gas under certain conditions.
Common Reagents and Conditions:
Decomposition: Heating this compound to temperatures above 160°C causes it to decompose.
Substitution: Azide ions can react with alkyl halides in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can reduce this compound.
Major Products Formed:
Decomposition: Nitrogen gas and ammonia.
Substitution: Organic azides.
Reduction: Ammonia and nitrogen gas.
Scientific Research Applications
Ammonium azide has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action for ammonium azide involves its decomposition into nitrogen gas and ammonia. This decomposition is highly exothermic and can be triggered by heat or shock. The azide ion ([N3]−) acts as a nucleophile in various chemical reactions, forming bonds with electrophilic centers .
Comparison with Similar Compounds
- Sodium azide (NaN3)
- Potassium azide (KN3)
- Lithium azide (LiN3)
- Silver azide (AgN3)
Comparison: Ammonium azide is unique among azides due to its relatively low sensitivity to shock and friction, making it safer to handle compared to other azides like sodium azide and silver azide . Additionally, this compound’s decomposition primarily produces nitrogen gas and ammonia, whereas other azides may produce different byproducts .
Properties
CAS No. |
12164-94-2 |
|---|---|
Molecular Formula |
H4N4 |
Molecular Weight |
60.06 g/mol |
IUPAC Name |
azanium;azide |
InChI |
InChI=1S/HN3.H3N/c1-3-2;/h1H;1H3 |
InChI Key |
MXZUDRZKSUUQRR-UHFFFAOYSA-N |
SMILES |
[NH4+].[N-]=[N+]=[N-] |
Canonical SMILES |
N.N=[N+]=[N-] |
Synonyms |
ammonium azide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


